
N-甲基-2-(1H-吡咯-1-基)乙胺
描述
“N-Methyl-2-(1H-pyrrol-1-yl)ethanamine” is a chemical compound with the empirical formula C7H12N2 . It has a molecular weight of 124.18 . The compound is in liquid form .
Molecular Structure Analysis
The SMILES string representation of “N-Methyl-2-(1H-pyrrol-1-yl)ethanamine” isCn1cccc1CCN . This provides a simple line notation for describing the structure of a chemical species. Physical And Chemical Properties Analysis
“N-Methyl-2-(1H-pyrrol-1-yl)ethanamine” is a liquid . Its density is 1.0136 g/mL . The refractive index n/D is 1.5227 .科学研究应用
毒理学研究和环境影响
一篇关于百草枯中毒的批判性评论突出了百草枯二氯化物对肺部毒性、临床特征和治疗挑战的机制,这种化合物与N-甲基-2-(1H-吡咯-1-基)乙胺具有结构相似性。该评论强调了理解毒理途径和开发有效治疗方案以应对中毒案例的必要性,阐明了相关化合物的毒理学意义(Dinis-Oliveira et al., 2008)。
制药溶剂应用
N-甲基-2-吡咯烷酮(NMP)是一种溶剂,其性质可以与N-甲基-2-(1H-吡咯-1-基)乙胺相关联,已经广泛地就其物理化学特性和在制药科学中的应用进行了审查。该评论强调了NMP的强溶解能力,使其成为制药产品配方中不可或缺的资产,并展示了类似化合物在增强药物溶解性和输送方面的实用性(Jouyban et al., 2010)。
生物活性化合物开发
一篇关注基于吡咯的生物活性化合物的评论详细介绍了吡咯衍生物的合成和药用应用,包括其抗癌、抗菌和抗病毒活性。这一全面分析展示了吡咯基化合物在药物发现和开发中的多功能性,反映了N-甲基-2-(1H-吡咯-1-基)乙胺衍生物在药物化学中的潜力(Petri et al., 2020)。
分析和环境化学
对食品样品中百草枯的电化学传感器检测的使用进行了审查,说明了对环境污染物和毒素进行敏感和选择性检测方法的重要性。该评论突出了传感器技术的进展,包括为检测百草枯等化合物而开发的修饰电极,展示了该化合物在环境监测和食品安全中的相关性(Laghrib et al., 2020)。
安全和危害
作用机制
Target of Action
The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Biochemical Pathways
It has been suggested that the compound may be used in the preparation of dihydropyrrolo [2′,1′:3,4]pyrazino [2,1- a ]isoindolones by reacting with 2-formylbenzoic acids or 2-acetylbenzoic acid via n-acyliminium cation aromatic cyclizations . This suggests that the compound may play a role in the synthesis of complex heterocyclic structures.
生化分析
Biochemical Properties
N-Methyl-2-(1H-pyrrol-1-yl)ethanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for certain enzymes, influencing their activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions. These interactions can affect the compound’s stability, reactivity, and overall function in biochemical pathways .
Cellular Effects
N-Methyl-2-(1H-pyrrol-1-yl)ethanamine has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, it can affect the expression of genes involved in critical cellular functions, thereby altering cellular behavior and metabolism .
Molecular Mechanism
The molecular mechanism of action of N-Methyl-2-(1H-pyrrol-1-yl)ethanamine involves its interactions with biomolecules at the molecular level. It may bind to specific receptors or enzymes, leading to their activation or inhibition. These binding interactions can result in changes in enzyme activity, protein conformation, and gene expression. The compound’s ability to modulate these molecular processes is essential for its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Methyl-2-(1H-pyrrol-1-yl)ethanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound may degrade under certain conditions, leading to a decrease in its activity. Additionally, long-term exposure to the compound can result in cumulative effects on cellular processes, which may differ from short-term exposure .
Dosage Effects in Animal Models
The effects of N-Methyl-2-(1H-pyrrol-1-yl)ethanamine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety .
Metabolic Pathways
N-Methyl-2-(1H-pyrrol-1-yl)ethanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect the compound’s metabolic flux and the levels of metabolites produced. The compound’s metabolism may result in the formation of active or inactive metabolites, influencing its overall biological activity .
Transport and Distribution
The transport and distribution of N-Methyl-2-(1H-pyrrol-1-yl)ethanamine within cells and tissues are essential for its biological effects. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization, accumulation, and overall distribution within the body .
Subcellular Localization
N-Methyl-2-(1H-pyrrol-1-yl)ethanamine exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for its interactions with specific biomolecules and its overall biological effects .
属性
IUPAC Name |
N-methyl-2-pyrrol-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-8-4-7-9-5-2-3-6-9/h2-3,5-6,8H,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOZVQRJDQYTKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
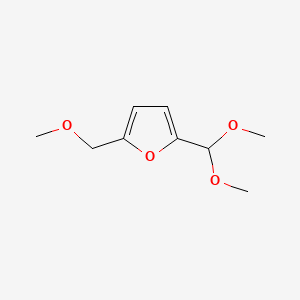
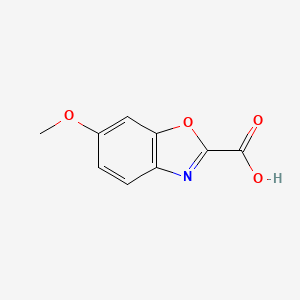
![Ethyl 3-[3-[acetyl(ethyl)amino]phenyl]-3-oxopropanoate](/img/structure/B566276.png)
![2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium](/img/no-structure.png)
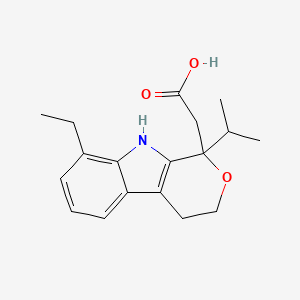
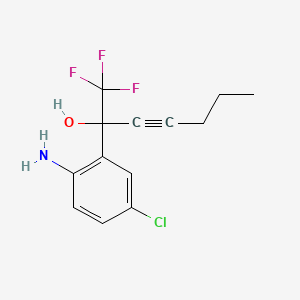
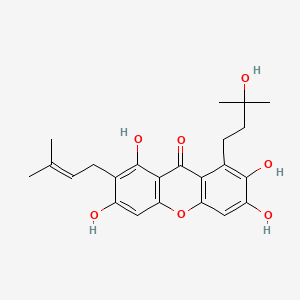


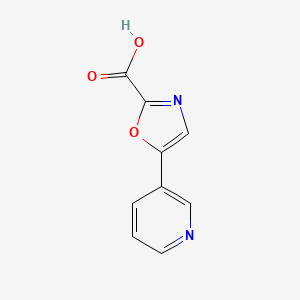


![3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B566296.png)
